molecular formula C16H12BrNO3 B12938558 2-Bromo-5-(2-cyanophenoxy)benzyl acetate

2-Bromo-5-(2-cyanophenoxy)benzyl acetate

Cat. No.: B12938558
M. Wt: 346.17 g/mol
InChI Key: XTSNOXAACPIEAT-UHFFFAOYSA-N
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Description

2-Bromo-5-(2-cyanophenoxy)benzyl acetate (CAS: 2227126-09-0) is a brominated aromatic ester featuring a benzyl acetate backbone substituted with a bromine atom at the 2-position and a 2-cyanophenoxy group at the 5-position of the benzene ring. Its molecular formula is C₁₆H₁₂BrNO₃, with a molecular weight of 346.18 g/mol.

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

[2-bromo-5-(2-cyanophenoxy)phenyl]methyl acetate

InChI

InChI=1S/C16H12BrNO3/c1-11(19)20-10-13-8-14(6-7-15(13)17)21-16-5-3-2-4-12(16)9-18/h2-8H,10H2,1H3

InChI Key

XTSNOXAACPIEAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)OC2=CC=CC=C2C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2-cyanophenoxy)benzyl acetate typically involves the reaction of 2-bromo-5-hydroxybenzyl acetate with 2-cyanophenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-cyanophenoxy)benzyl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzyl acetates with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted benzyl acetates.

Scientific Research Applications

2-Bromo-5-(2-cyanophenoxy)benzyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-cyanophenoxy)benzyl acetate involves its interaction with specific molecular targets. The bromine atom and the cyano group play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Benzyl Phenyl Acetate (CAS 102-16-9)
  • Molecular Formula : C₁₅H₁₄O₂
  • Molecular Weight : 226.27 g/mol
  • Physical Properties :
    • Boiling Point: 317–319°C
    • Appearance: Colorless liquid
    • Purity: ≥98% (GC)
  • Key Differences: Lacks bromine and cyano substituents, reducing molecular weight and reactivity. Higher boiling point compared to simpler esters (e.g., benzyl acetate) due to the phenyl group enhancing van der Waals interactions .
Benzyl Acetate (CAS 140-11-4)
  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.17 g/mol
  • Physical Properties :
    • Boiling Point: ~95°C (flash point)
    • Appearance: Colorless liquid
Methyl 2-(5-Bromo-2-methoxyphenyl)acetate (CAS 294860-58-5)
  • Molecular Formula : C₁₀H₁₁BrO₃
  • Molecular Weight : 259.1 g/mol
  • Key Differences: Contains a methoxy group instead of a cyanophenoxy substituent. Methyl ester group reduces steric hindrance compared to the benzyl ester in the target compound .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Purity
2-Bromo-5-(2-cyanophenoxy)benzyl acetate 346.18 Not reported Br, 2-cyanophenoxy, acetate ≥98%*
Benzyl Phenyl Acetate 226.27 317–319 Phenyl, acetate ≥98%
Benzyl Acetate 150.17 ~95 Acetate Not specified
Methyl 2-(5-Bromo-2-methoxyphenyl)acetate 259.1 Not reported Br, methoxy, methyl acetate Not specified

*Assumed based on structurally similar compounds in .

Toxicity and Environmental Impact

  • This compound: Expected higher aquatic toxicity due to bromine and cyano groups, similar to benzyl phenyl acetate (H412: harmful to aquatic life) . Specific toxicological data are unavailable, but brominated aromatics often exhibit persistence and bioaccumulation risks.
  • Benzyl Acetate :
    • Low acute toxicity (oral LD₅₀ >2000 mg/kg in rats) but chronic aquatic toxicity (H412) .
  • Benzyl Phenyl Acetate :
    • Contains heavy metal impurities (As, Pb) within regulated limits, necessitating careful disposal .

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